Calcium fructoborate

Description

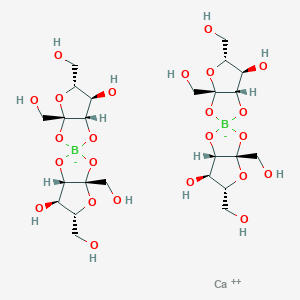

Structure

2D Structure

Properties

Molecular Formula |

C24H40B2CaO24 |

|---|---|

Molecular Weight |

774.3 g/mol |

IUPAC Name |

calcium;(1S,1'S,5R,5'R,7R,7'R,8S,8'S)-5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol |

InChI |

InChI=1S/2C12H20BO12.Ca/c2*14-1-5-7(18)9-11(3-16,20-5)24-13(22-9)23-10-8(19)6(2-15)21-12(10,4-17)25-13;/h2*5-10,14-19H,1-4H2;/q2*-1;+2/t2*5-,6-,7-,8-,9+,10+,11+,12+,13?;/m11./s1 |

InChI Key |

HRSMKOBEJUELDV-XBNRZDKMSA-N |

Isomeric SMILES |

[B-]12(O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O)O[C@H]4[C@@H]([C@H](O[C@]4(O2)CO)CO)O.[B-]12(O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O)O[C@H]4[C@@H]([C@H](O[C@]4(O2)CO)CO)O.[Ca+2] |

Canonical SMILES |

[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[Ca+2] |

Synonyms |

calcium fructoborate Fruitex-B |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Calcium Fructoborate from Boric Acid and Fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium fructoborate, a nature-identical sugar-borate ester, has garnered significant attention in the fields of nutrition and pharmacology for its potential benefits in bone and cardiovascular health.[1] This technical guide provides an in-depth overview of the chemical synthesis of this compound from boric acid and fructose. It consolidates information from scientific literature and patents to offer detailed experimental protocols, quantitative data, and visualizations of the synthesis process and its underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the production of dietary supplements.

Introduction

This compound is a calcium salt of a bis(fructose) ester of boric acid, with the chemical formula Ca[(C₆H₁₀O₆)₂B]₂∙4H₂O.[2][3] It is found naturally in various fruits and vegetables and is also produced synthetically to be used as a dietary supplement.[1] The synthesis process involves the reaction of D-fructose with boric acid in an aqueous solution, followed by the addition of a calcium salt, typically calcium carbonate, to form the final product.[2][4][5] The resulting fructoborate solution can then be processed, for instance by freeze-drying or precipitation, to obtain a stable powder.[2][3]

Chemical Synthesis

The synthesis of this compound is a straightforward process based on the esterification reaction between the cis-diol groups of fructose and boric acid. The resulting fructose-borate solution is more acidic than boric acid itself, which allows for the ready displacement of carbonate from calcium carbonate.[4][5]

Reaction Stoichiometry and Molar Ratios

The reaction to form the bis(fructose) ester of boric acid ideally proceeds with a molar ratio of 2:1 between fructose and boric acid.[6] Subsequently, calcium carbonate is added in a quantity that is 50% of the molarity of the boric acid to achieve the final calcium salt.[6] Maintaining a molar ratio of fructose to boric acid of at least 1.8:1 is crucial for achieving a high yield of the di-complex and minimizing residual free boric acid.[6][7]

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound, compiled from various sources.

Small-Scale Laboratory Synthesis

This protocol is adapted from patent literature and is suitable for laboratory-scale synthesis.[4][5][8]

Materials:

-

D-Fructose: 2.16 g (12 mmol)

-

Boric Acid: 0.372 g (6 mmol)

-

Calcium Carbonate: 0.246 g (2.46 mmol)

-

Distilled Water: 4-10 mL

-

Acetone (99%, p.a. quality)

Procedure:

-

Dissolve 2.16 g of D-fructose in 4-10 mL of distilled water at room temperature in a reaction vessel.

-

Add 0.372 g of boric acid to the fructose solution and stir until it is completely dissolved.

-

Slowly add 0.246 g of calcium carbonate in small portions to the reaction mixture under constant stirring. Carbon dioxide evolution will be observed.

-

Continue stirring until the carbon dioxide evolution has ceased.

-

To isolate the product, add 20 mL of acetone to the reaction mixture. A colorless oil will separate at the bottom.

-

Separate the two layers using a separatory funnel.

-

Treat the lower layer (crude this compound) again with 20 mL of acetone.

-

Triturate the oil with a glass rod to induce crystallization. The oil will slowly solidify into a white crystalline solid.

-

Filter the solid product using a Buchner funnel, wash with additional acetone, and air dry.

-

For further drying, place the solid in a vacuum oven at room temperature.

Expected Yield: Approximately 2.05 g (75%).[5]

Preparative-Scale Synthesis

This protocol is based on a larger-scale production method described in patent literature.[6]

Materials:

-

D-Fructose

-

Boric Acid

-

Calcium Carbonate

-

Water

Procedure:

-

Select a preparative scale for the reaction of at least 200 mL (example uses a 5L scale).

-

Dissolve fructose in water at a temperature of 20-25 °C.

-

Add solid boric acid to achieve a molar ratio of fructose to boric acid of 2:1.

-

Allow the mixture to react under continuous stirring for 90 minutes at a temperature of 20-25 °C.

-

Add calcium carbonate in an amount that is 50% of the molarity of the boric acid. The addition should be done over a period of 30 minutes in three equal batches under continuous stirring.

-

The resulting solution containing this compound can be further processed by methods such as freeze-drying to obtain a powdered product.[2][3]

Quantitative Data and Characterization

The final this compound product is characterized by its composition and can be analyzed using various analytical techniques.

Product Specifications

The following table summarizes the typical composition and specifications of this compound tetrahydrate.

| Parameter | Acceptance Criteria | Method Reference |

| Appearance | White powder | Visual |

| Calcium | 4.5 to 5.0% | AOAC 985.01 |

| Boron | 2.5 to 2.9% | AOAC 985.01 |

| Fructose | 80 to 85% | AOAC 988.12 |

| Free Moisture | < 5.0% | AOAC 925.09 and 926.08 |

| Ash | 15 to 16% | AOAC 923.03M |

| Data sourced from Australian Therapeutic Goods Administration and EFSA.[2][3] |

Analytical Characterization

A variety of analytical methods are employed to confirm the identity and structure of the synthesized this compound.

| Analytical Technique | Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical 'fingerprint' of the molecule.[1][2][3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Elucidates the molecular structure and confirms the formation of the di-ester complex.[1][2] |

| Thermogravimetric Analysis (TGA) | Determines the water content (hydrate) and thermal stability.[1][2] |

| X-ray Powder Diffraction (XRD) | Analyzes the crystalline structure of the solid product.[1] |

| High-Performance Thin-Layer Chromatography (HPTLC) | A method for the simultaneous identification and quantification of boric acid and this compound.[1][9] |

In aqueous solutions, this compound exists as an equilibrium of three main boron-containing species: the di-ester (approximately 85%), the mono-ester (approximately 10%), and free boric acid (approximately 5%), as determined by ¹¹B NMR.[2]

Mechanism of Action and Biological Relevance

While not directly related to the synthesis, understanding the proposed mechanism of action of this compound is crucial for its application in drug development.

Cellular Interaction

It is hypothesized that the fructoborate complex interacts with specific glycoprotein receptors on the cell surface.[1] This interaction is facilitated by the pKa of fructoborate (4.16), which is lower than the physiological pH of 7.4, allowing for a better interaction capacity compared to boric acid (pKa 9.24).[10]

References

- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound tetrahydrate | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 4. US5962049A - Boron carbohydrate complexes and uses thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP3210628A1 - Improved compositions and methods for fructoborate complexes - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. scielo.br [scielo.br]

- 9. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalcalcium.com [globalcalcium.com]

Calcium Fructoborate: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium fructoborate, a complex of calcium, fructose, and boron, is a naturally occurring compound found in various plant-based foods. In recent years, it has garnered significant attention within the scientific community for its potential health benefits, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Anti-inflammatory Mechanisms of Action

In vitro studies have consistently demonstrated the anti-inflammatory potential of this compound, primarily through the modulation of key inflammatory mediators in macrophage cell lines, such as RAW 264.7.

Quantitative Data Summary: Effects on Macrophages

The following table summarizes the quantitative effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Parameter Measured | This compound Concentration | Observed Effect | Reference |

| IL-1β Release | 0.2 mM | ~7% inhibition | [1] |

| 1.0 mM | ~27% inhibition | [1] | |

| IL-6 Release | 0.2 mM | ~45% inhibition | [2] |

| 0.45 mM | ~81% inhibition | [2] | |

| 1.0 mM | ~90% inhibition | [2] | |

| Nitric Oxide (NO) Production | 0.2 mM | ~10% inhibition | [2] |

| 0.45 mM | ~20% inhibition | [2] | |

| 1.0 mM | ~57.7% inhibition | [2] | |

| TNF-α Production | 1.0 mM | ~279% increase | [2] |

| COX-2 Protein Expression | Not specified | No significant change | [2][3] |

Experimental Protocols: Macrophage Studies

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound.

-

Stimulation: After a pre-incubation period with this compound (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Supernatant Collection: Following incubation, the cell culture supernatant is collected for the analysis of cytokines and nitric oxide.

-

Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite.

-

Procedure:

-

50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution).

-

The mixture is incubated for 5-10 minutes at room temperature, protected from light.

-

50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added.

-

After a further 5-10 minute incubation, the absorbance is measured at 540 nm using a microplate reader.

-

Nitrite concentrations are determined by comparison with a standard curve of sodium nitrite.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.

-

Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is blocked to prevent non-specific binding.

-

Cell culture supernatants and a series of known cytokine standards are added to the wells.

-

A biotinylated detection antibody, also specific for the cytokine, is added.

-

Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.

-

A substrate for the enzyme is added, resulting in a color change proportional to the amount of cytokine present.

-

The absorbance is measured at the appropriate wavelength, and the cytokine concentrations in the samples are calculated from the standard curve.

-

Signaling Pathway Visualization: Anti-inflammatory Action

While the precise molecular targets of this compound are still under investigation, evidence suggests that its anti-inflammatory effects are mediated, at least in part, through the modulation of the NF-κB signaling pathway. Boron compounds have been shown to down-regulate the inflammatory process at a site upstream of pro-inflammatory cytokine gene activation in the NF-κB regulated pathway[4]. The following diagram illustrates a hypothesized mechanism.

References

- 1. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro effects of this compound upon production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

The Influence of Calcium Fructoborate on Key Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium fructoborate (CFB), a naturally occurring plant mineral complex, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth analysis of the biochemical pathways modulated by CFB, with a focus on its anti-inflammatory, pro-apoptotic, and antioxidant effects. Drawing upon a comprehensive review of preclinical and clinical studies, this document elucidates the molecular mechanisms underlying the therapeutic potential of CFB. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the involved signaling pathways are visualized to offer a thorough resource for researchers and drug development professionals.

Introduction

This compound is a sugar-borate ester composed of calcium, fructose, and boron. It is found in various plant-based foods and is also available as a dietary supplement. Emerging research has demonstrated that CFB exerts a range of beneficial effects on human health, particularly in the contexts of inflammation, osteoarthritis, cardiovascular health, and oncology.[1][2] This guide delves into the core biochemical pathways that are influenced by this unique compound.

Modulation of Inflammatory Pathways

A substantial body of evidence points to the potent anti-inflammatory properties of this compound.[1][3] Its mechanism of action involves the modulation of key inflammatory mediators and signaling cascades.

Cytokine and Inflammatory Marker Regulation

Clinical and in-vitro studies have consistently shown that this compound can significantly reduce the levels of pro-inflammatory cytokines and markers. In human studies, supplementation with CFB has led to a marked decrease in C-reactive protein (CRP), a key indicator of systemic inflammation.[4][5] Furthermore, CFB has been shown to lower the concentrations of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[6][7] Interestingly, in-vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) revealed a decrease in IL-1β and IL-6 release, but an unexpected up-regulation of tumor necrosis factor-alpha (TNF-α).[8][9][10] CFB was also found to have no significant effect on cyclooxygenase-2 (COX-2) protein expression in this model.[8][9]

Proposed Anti-inflammatory Signaling Pathway

The consistent reduction of multiple pro-inflammatory cytokines suggests that this compound likely acts on a central regulatory pathway, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct inhibition of NF-κB by CFB has not been explicitly demonstrated in the reviewed literature, the downregulation of NF-κB target genes (e.g., TNF-α, IL-1β, IL-6) strongly implies an inhibitory effect on this pathway.

Influence on Apoptotic Pathways in Cancer Cells

Recent research has highlighted the potential of this compound as an anti-cancer agent, particularly in colon cancer. Studies on Caco-2 colon cancer cells have demonstrated that CFB can induce apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The pro-apoptotic effects of this compound in Caco-2 cells appear to be mediated through the modulation of the PI3K/Akt signaling pathway.[9] Treatment with CFB resulted in decreased levels of key proteins in this pathway, including Akt, p70S6K, and 4EBP1.[9] Concurrently, an increase in the levels of PTEN and TSC2, which are negative regulators of the PI3K/Akt pathway, was observed.[9] Furthermore, CFB treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, further confirming its role in promoting apoptosis.[9]

Antioxidant Pathways and Cellular Protection

This compound exhibits significant antioxidant properties, protecting cells from oxidative stress-induced damage.

Scavenging of Reactive Oxygen Species (ROS)

In-vitro studies using human keratinocyte cultures have demonstrated that CFB can reduce the levels of intracellular reactive oxygen species (ROS) induced by hydrogen peroxide.[11] This suggests that CFB can act as a direct scavenger of ROS, thereby mitigating cellular damage.

Data Presentation

The following tables summarize the quantitative data from key clinical and in-vitro studies on the effects of this compound.

Table 1: Clinical Studies on Inflammatory and Cardiovascular Markers

| Study Population | CFB Dosage | Duration | Marker | Result | Reference |

| Healthy Volunteers | 108 mg twice daily | 14 days | CRP | 37% reduction | [4] |

| Middle-aged subjects | 112 mg/day | 30 days | CRP | 31.3% reduction | [6][12] |

| Middle-aged subjects | 112 mg/day | 30 days | IL-1β | 29.2% reduction | [6][12] |

| Middle-aged subjects | 112 mg/day & 56 mg/day | 30 days | IL-6 | Significant reduction | [6][12] |

| Middle-aged subjects | 112 mg/day & 56 mg/day | 30 days | MCP-1 | 31% and 26% reduction | [6][12] |

| Patients with stable angina | 112 mg/day | 60 days | hs-CRP | 39.7% reduction | [11] |

Table 2: Clinical Studies on Osteoarthritis and Vitamin D Metabolism

| Study Population | CFB Dosage | Duration | Marker/Outcome | Result | Reference |

| Healthy Volunteers | 108 mg twice daily | 14 days | 1,25-dihydroxyvitamin D3 | 19% increase | [4] |

| Subjects with knee discomfort | 110 mg with glucosamine & chondroitin | 14 days | WOMAC score | 24% reduction | [4] |

| Subjects with knee discomfort | 110 mg with glucosamine & chondroitin | 14 days | McGill Pain Index | 25% reduction | [4] |

Table 3: In-Vitro Studies

| Cell Line | Treatment | CFB Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS stimulation | Not specified | IL-1β and IL-6 release | Decrease | [8][9] |

| RAW 264.7 Macrophages | LPS stimulation | Not specified | TNF-α production | Increase | [8][9] |

| RAW 264.7 Macrophages | LPS stimulation | Not specified | COX-2 expression | No significant change | [8][9] |

| Human Keratinocytes | Hydrogen peroxide | 90 nmol (maximum activity) | Intracellular ROS | Marked reduction | [13] |

| Caco-2 Colon Cancer Cells | - | 10 mM (IC50) | Cell Viability | 50% reduction | [9] |

| Caco-2 Colon Cancer Cells | - | 10 mM | Akt, p70S6K, 4E-BP1 | Decrease | [9] |

| Caco-2 Colon Cancer Cells | - | 10 mM | PTEN, TSC2 | Increase | [9] |

| Caco-2 Colon Cancer Cells | - | 10 mM | Bcl-2 | Decrease | [9] |

| Caco-2 Colon Cancer Cells | - | 10 mM | Bax | Increase | [9] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited in this guide.

In-Vitro Assay for Inflammatory Mediators in Macrophages

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with varying concentrations of this compound for a specified period.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell lysates can be prepared to analyze the expression of intracellular proteins (e.g., COX-2) by Western blotting.

-

-

Workflow Diagram:

Workflow for in-vitro analysis of inflammatory mediators.

In-Vitro Apoptosis and Cell Viability Assay in Cancer Cells

-

Cell Line: Human colon cancer cell line Caco-2.

-

Cell Culture: Cells are maintained in a suitable growth medium and conditions as described for RAW 264.7 cells.

-

Cell Viability Assay (MTT Assay):

-

Caco-2 cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of this compound for different time points.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Living cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.

-

-

Western Blot Analysis for Apoptotic and Signaling Proteins:

-

Caco-2 cells are treated with this compound.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., Bradford assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Akt, Bcl-2, Bax, PTEN).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

In-Vitro Antioxidant Assay in Keratinocytes

-

Cell Line: Human keratinocytes.

-

Cell Culture: Cells are cultured in a specialized serum-free medium.

-

Measurement of Intracellular ROS:

-

Keratinocytes are pre-incubated with different concentrations of this compound.

-

Oxidative stress is induced by exposing the cells to hydrogen peroxide.

-

The cells are then incubated with a fluorescent probe, such as dihydrorhodamine-123 (DHR-123).

-

In the presence of ROS, DHR-123 is oxidized to the highly fluorescent rhodamine-123.

-

The fluorescence intensity is measured using a fluorometer, which is proportional to the amount of intracellular ROS.

-

Clinical Trial Methodology for Inflammatory Markers

-

Study Design: Double-blind, placebo-controlled clinical trials.

-

Participants: Healthy volunteers or patients with specific conditions (e.g., osteoarthritis, stable angina).

-

Intervention: Participants are randomized to receive either this compound at a specified daily dosage or a placebo for a defined period.

-

Data Collection:

-

Fasting blood samples are collected at baseline and at specified time points during the study.

-

Serum is separated from the blood samples.

-

The concentrations of CRP, cytokines (IL-1β, IL-6, MCP-1), and other relevant biomarkers are measured using validated immunoassays (e.g., ELISA, immunoturbidimetry).

-

-

Assessment of Osteoarthritis Symptoms: In studies involving patients with osteoarthritis, validated questionnaires such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the McGill Pain Questionnaire are used to assess changes in pain, stiffness, and physical function.

Conclusion

This compound demonstrates a remarkable ability to influence multiple key biochemical pathways, primarily those involved in inflammation, apoptosis, and oxidative stress. Its modulatory effects on cytokine production, the PI3K/Akt signaling cascade, and reactive oxygen species levels underscore its therapeutic potential in a range of pathological conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should aim to further elucidate the precise molecular targets and downstream effects of this promising natural compound.

References

- 1. This compound--potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bradford Protein Assay [bio-protocol.org]

- 5. This compound helps control inflammation associated with diminished bone health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradford Protein Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 9. This compound regulate colon cancer (Caco-2) cytotoxicity through modulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

Calcium Fructoborate: A Technical Guide to Bioavailability and Absorption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium fructoborate, a nature-identical sugar-borate ester, has garnered significant attention for its high bioavailability and potential health benefits, particularly in modulating inflammatory processes and supporting bone and cardiovascular health. This technical guide provides a comprehensive overview of the existing scientific literature on the bioavailability, absorption, and metabolic fate of this compound. It consolidates quantitative data from human clinical trials, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of boron-based compounds.

Bioavailability and Pharmacokinetics

This compound is recognized as a highly bioavailable source of boron.[1][2] Upon oral administration, it is hydrolyzed in the gastrointestinal tract, releasing boric acid and fructose.[1] Boric acid is readily absorbed into the bloodstream.[3] While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are not extensively detailed in publicly available literature, studies on boric acid provide relevant insights. Orally administered boron, as boric acid, is readily and almost completely absorbed (>90%).[3] It is distributed throughout the body via passive diffusion and is primarily excreted in the urine, with a reported half-life of approximately 21 hours.[3]

Table 1: Summary of Human Clinical Trials on this compound Supplementation and Inflammatory Marker Modulation

| Dosage of this compound (CFB) | Elemental Boron (B) & Calcium (Ca) per dose | Duration | Key Quantitative Outcomes | Reference |

| 112 mg/day | 3 mg B, 5.26 mg Ca | 60 days | 39.7% reduction in C-reactive protein (CRP) | [1] |

| 108 mg, twice daily | 2.91 mg B, 5.4 mg Ca per dose | 14 days | Up to 37% reduction in CRP in 7 out of 10 subjects | [1] |

| 57 mg/day | 1.5 mg B, 2.85 mg Ca | 14 days | 60.25% reduction in CRP | [1] |

| 110 mg with glucosamine & chondroitin sulfate | 3 mg B, 5.4 mg Ca | 14 days | 24% reduction in mean WOMAC score, 25% reduction in mean McGill index | [1] |

| 112 mg/day | Not specified | 30 days | Significant reduction in IL-1β, IL-6, and MCP-1 | [1] |

Experimental Protocols

Clinical Trial on Inflammatory and Lipid Markers

A randomized, double-blind, placebo-controlled pilot study was conducted to evaluate the effect of this compound on systemic inflammation and dyslipidemia markers in middle-aged individuals with primary osteoarthritis.[4]

-

Participants: 116 subjects were initially recruited, with 60 completing the 15-day study.[4]

-

Intervention: Participants were divided into four groups and received dietary supplementation with this compound or a placebo for two weeks.[4]

-

Data Collection: Blood samples were collected at baseline and at the end of the study to measure inflammatory biomarkers (C-reactive protein, fibrinogen, and erythrocyte sedimentation rate) and lipid markers (triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol).[4]

-

Analytical Methods: Standard clinical laboratory methods were used to analyze the blood markers.

In Vitro Study on Inflammatory Mediators

An in vitro study investigated the effects of this compound on the production of inflammatory mediators by lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[5]

-

Cell Culture: RAW 264.7 macrophages were cultured and stimulated with LPS in the presence or absence of this compound.[5]

-

Analysis of Inflammatory Mediators: The levels of tumor necrosis factor-alpha (TNF-α), interleukins IL-1β and IL-6, and nitric oxide (NO) in the culture medium were measured. Cyclooxygenase-2 (COX-2) protein expression was also assessed.[5]

-

Key Findings: Treatment with this compound resulted in a decrease in the release of IL-1β, IL-6, and NO.[5]

Determination of Boron in Biological Samples

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the primary methods for quantifying boron in biological matrices such as plasma and urine.[6][7]

-

Sample Preparation: A common procedure involves wet-ashing of the biological sample to remove the organic matrix.[6]

-

ICP-MS Analysis: This technique offers high sensitivity and is suitable for detecting the low levels of boron typically found in biological fluids.[6][8] The use of a mannitol-ammonia diluent can help in eliminating the memory effect of boron in the instrument.[8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of cytokine signaling pathways.[1][9] While the precise molecular targets are still under investigation, evidence suggests that this compound can influence the production of key pro-inflammatory cytokines such as IL-1β and IL-6.[5][10]

One proposed mechanism of action involves the interaction of the fructoborate complex with glycoprotein receptors on the surface of immune cells, thereby modulating intracellular signaling cascades that lead to the expression of inflammatory mediators.[1] The calcium component of the molecule may also play a role in these signaling pathways, potentially through calcium-dependent signaling cascades that can influence NF-κB activity.[11][12][13]

Interaction with Vitamin D Metabolism

Clinical evidence suggests a link between this compound supplementation and vitamin D metabolism. One study reported a 19% increase in the endogenous levels of calcitriol (1,25-dihydroxyvitamin D), the active form of vitamin D3, following supplementation with this compound.[1] Boron is thought to influence the hydroxylation of vitamin D metabolites, a crucial step in the activation of vitamin D.[2][14][15][16][17]

References

- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. A double-blind, placebo-controlled pilot study to evaluate the effect of this compound on systemic inflammation and dyslipidemia markers for middle-aged people with primary osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effects of this compound upon production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron detection from blood samples by ICP-AES and ICP-MS during boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Helps Control Inflammation Associated with Diminished Bone Health | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. STIM- and Orai-mediated Calcium Entry Controls NF-κB Activity and Function in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation by calcium of in vivo synthesis of 1,25-dihydroxycholecalciferol and 21,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. endotext.org [endotext.org]

Calcium Fructoborate: An In-Depth Technical Guide on Stability at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of calcium fructoborate under physiological pH conditions. It is intended for researchers, scientists, and professionals in drug development who are interested in the behavior of this compound in biological systems. This document synthesizes available data on its hydrolysis, presents detailed experimental protocols for stability assessment, and visualizes its implicated signaling pathways.

Introduction

This compound is a naturally occurring sugar-borate ester found in various plant-based foods. It is composed of two fructose molecules complexed with a central boron atom, with calcium as a counter-ion. Due to its reported anti-inflammatory, antioxidant, and bone-health-promoting properties, this compound is of significant interest as a dietary supplement and a potential therapeutic agent. Understanding its stability at physiological pH is paramount to elucidating its mechanism of action, bioavailability, and overall efficacy.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula Ca[(C₆H₁₀O₆)₂B]₂. The boron atom is central to the fructoborate anion, forming a diester with two fructose molecules.

Stability of this compound at Physiological pH

The stability of the fructoborate ester is highly dependent on the pH of the surrounding medium. The pKa of fructoborate is approximately 4.16.[1] This indicates that at a physiological pH of 7.4, which is significantly above its pKa, the fructoborate ester will be in equilibrium with its hydrolysis products: boric acid, fructose, and calcium ions.

Table 1: Estimated Speciation of Fructoborate at Various pH Levels

| pH | Relative Abundance of Fructoborate Ester | Relative Abundance of Hydrolysis Products (Boric Acid + Fructose) | Predominant Boron Species |

| < 4 | High | Low | Fructoborate Ester |

| 4.16 (pKa) | 50% | 50% | Equal amounts of Fructoborate Ester and Boric Acid |

| 6.86 | Low | High | Boric Acid |

| 7.4 | Very Low | Very High | Boric Acid |

Note: This table is an estimation based on the pKa of fructoborate. The actual equilibrium concentrations can be influenced by other factors such as temperature and the presence of other interacting molecules.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound at physiological pH, a time-course study in a simulated physiological buffer is recommended. Below are detailed methodologies for conducting such a study using ¹¹B NMR Spectroscopy and HPLC-MS.

In Vitro Digestion Model for Bioaccessibility

This protocol is adapted from established in vitro digestion methods, such as the INFOGEST protocol, to assess the bioaccessibility of this compound.[2][3][4]

Objective: To simulate the digestion of this compound in the gastrointestinal tract and determine the extent of its hydrolysis and the bioaccessibility of its components.

Materials:

-

This compound

-

Simulated Salivary Fluid (SSF), pH 7

-

Simulated Gastric Fluid (SGF), pH 3

-

Simulated Intestinal Fluid (SIF), pH 7

-

α-amylase, pepsin, pancreatin, bile salts

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Shaking water bath or incubator at 37°C

-

Centrifuge

-

Filtration units (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation (ICP-MS for boron and calcium, HPLC for fructose)

Procedure:

-

Oral Phase:

-

Suspend a known concentration of this compound in SSF containing α-amylase.

-

Incubate at 37°C for 5 minutes with gentle agitation.

-

-

Gastric Phase:

-

Add SGF containing pepsin to the oral bolus.

-

Adjust pH to 3.0 using HCl.

-

Incubate at 37°C for 2 hours with continuous mixing.

-

-

Intestinal Phase:

-

Add SIF containing pancreatin and bile salts to the gastric chyme.

-

Adjust pH to 7.0 using NaOH.

-

Incubate at 37°C for 2 hours with continuous mixing.

-

-

Sample Analysis:

-

At the end of each phase, collect an aliquot of the digest.

-

Centrifuge the aliquot to separate the soluble fraction.

-

Filter the supernatant.

-

Analyze the soluble fraction for the concentration of intact this compound (if a suitable method is available), boric acid, fructose, and calcium.

-

In Vitro Digestion Workflow for this compound.

Time-Course Stability Study using ¹¹B NMR Spectroscopy

Objective: To monitor the hydrolysis of this compound at physiological pH over time by observing the change in the boron chemical environment.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4, prepared in D₂O

-

Quartz NMR tubes

-

NMR spectrometer equipped with a boron probe

Procedure:

-

Prepare a stock solution of this compound in D₂O-based PBS at a known concentration.

-

Transfer the solution to a quartz NMR tube.

-

Acquire an initial ¹¹B NMR spectrum (t=0).

-

Incubate the NMR tube at 37°C.

-

Acquire ¹¹B NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Process the spectra and integrate the signals corresponding to the fructoborate ester and free boric acid.

-

Plot the relative integrals of the two species as a function of time to determine the hydrolysis kinetics.

¹¹B NMR Time-Course Stability Study Workflow.

Time-Course Stability Study using HPLC-MS

Objective: To quantify the disappearance of this compound and the appearance of its hydrolysis products at physiological pH over time.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

HPLC-MS system with a suitable column (e.g., HILIC or reversed-phase)

-

Analytical standards for this compound, boric acid, and fructose

Procedure:

-

Prepare a solution of this compound in PBS (pH 7.4) at a known concentration.

-

Incubate the solution at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.

-

Immediately quench any further reaction if necessary (e.g., by rapid freezing or pH adjustment).

-

Analyze the samples by HPLC-MS to separate and quantify the intact this compound and its degradation products.

-

Construct concentration vs. time profiles for each species to determine the degradation kinetics.

Implicated Signaling Pathways

This compound and its hydrolysis products (calcium, boron, and fructose) are believed to exert their biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Signaling

This compound has been shown to modulate the expression of pro-inflammatory cytokines, which suggests its interaction with inflammatory signaling pathways such as the NF-κB pathway. Boron, released from the hydrolysis of this compound, may play a role in this modulation.

Hypothesized Anti-inflammatory Action via NF-κB Pathway.

Apoptosis Signaling Pathway

Studies have indicated that this compound can induce apoptosis in certain cancer cell lines. This is thought to occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Involvement of this compound in the Intrinsic Apoptosis Pathway.

ERK1/2 Signaling Pathway

Boron has been shown to influence the Extracellular signal-Regulated Kinases (ERK1/2) pathway, which is a key regulator of cell proliferation, differentiation, and survival. The modulation of this pathway could be another mechanism through which this compound exerts its biological effects.

Potential Modulation of the ERK1/2 Signaling Pathway by Boron.

Conclusion

The stability of this compound at physiological pH is a critical factor influencing its biological activity. Evidence suggests that it exists in a dynamic equilibrium with its hydrolysis products, effectively acting as a delivery system for boric acid, fructose, and calcium. This guide provides a framework for the quantitative assessment of this stability through detailed experimental protocols. Furthermore, the visualization of implicated signaling pathways offers insights into its potential mechanisms of action. Further research is warranted to elucidate the precise kinetics of hydrolysis and to confirm the interactions of this compound and its components with the proposed cellular targets. This will be invaluable for the rational design and development of novel therapeutic strategies based on this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Application of In Vitro Digestion Models in the Evaluation of Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Thermal Degradation Profile of Calcium Fructoborate

Disclaimer: To date, a specific, peer-reviewed study detailing the complete thermal degradation profile of pure calcium fructoborate is not available in the public domain. This technical guide has been constructed based on a thorough analysis of chemically related compounds, including calcium salts of other sugar acids (calcium gluconate, calcium lactate), fructose, and relevant organoboron esters. The data and protocols presented herein are predictive and intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies in this area.

Introduction

This compound is a dietary supplement composed of a calcium atom chelated by two molecules of fructoborate, a borate-fructose ester. Understanding its thermal stability and degradation profile is critical for determining appropriate manufacturing, processing, and storage conditions, as well as for predicting its behavior in various formulations. This guide outlines the predicted thermal degradation pathway of this compound, provides detailed hypothetical experimental protocols for its analysis, and summarizes expected quantitative data based on analogous compounds.

Predicted Thermal Degradation Pathway

The thermal degradation of this compound is anticipated to be a multi-stage process, influenced by the decomposition of its individual components: the fructose backbone, the borate ester linkage, and the calcium carboxylate interactions.

-

Initial Dehydration (if hydrated): Similar to other hydrated organic salts like calcium lactate pentahydrate, an initial mass loss is expected at lower temperatures, typically below 150°C, corresponding to the loss of any bound water molecules.

-

Decomposition of the Fructose Moiety: Fructose itself begins to decompose around its melting point (~120°C), with significant degradation occurring between 180°C and 240°C.[1] This process, known as caramelization, involves dehydration and the formation of various volatile compounds, including organic acids (formic, lactic, levulinic) and 5-hydroxymethylfurfural (HMF).[2][3] This stage is expected to be a major contributor to mass loss.

-

Breakdown of the Borate Ester and Organic Structure: Borate esters are generally known for their high thermal stability due to the strong B-O bond.[4][5] However, as the fructose structure degrades at higher temperatures, the borate ester linkages will inevitably break. This phase of decomposition will likely overlap with the charring of the organic components. Boron compounds can act as char-yielding agents, potentially increasing the thermal stability of the residue.[6][7]

-

Formation of Inorganic Residue: Following the degradation of the organic components, a stable inorganic residue is expected to form. Based on studies of calcium gluconate and calcium lactate, this residue will likely be composed of calcium carbonate (CaCO₃), which then further decomposes to calcium oxide (CaO) at temperatures above 600-700°C, releasing carbon dioxide.[8][9][10] The presence of boron may result in the formation of stable calcium borates in the final ash.

Predicted Quantitative Thermal Analysis Data

The following tables summarize the predicted thermal events for this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data from analogous compounds.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Thermal Event | Analogous Compound(s) |

| 50 - 150 | Variable (if hydrated) | Dehydration (Loss of water) | Calcium Lactate Pentahydrate[9][11] |

| 150 - 300 | 25 - 35 | Initial decomposition of fructose, caramelization, release of volatile organic compounds. | Fructose[1], Glucose[12] |

| 300 - 600 | 20 - 30 | Charring of organic backbone, breakdown of borate ester, formation of calcium carbonate. | Calcium Gluconate[8][10] |

| > 600 | 10 - 15 | Decomposition of calcium carbonate to calcium oxide. | Calcium Gluconate[10], Calcium Lactate[9] |

| Final Residue @ 800°C | ~20 - 25% | Calcium Oxide, Calcium Borates | Calcium Gluconate, Calcium Lactate |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Temperature (°C) | Predicted Thermal Event | Nature of Peak | Analogous Compound(s) |

| ~120 - 140 | Melting of fructose component | Endothermic | Fructose[1] |

| 150 - 300 | Decomposition of organic matter | Broad Endotherm/Exotherm | Fructose[1], Calcium Gluconate[8] |

| > 600 | Decomposition of CaCO₃ | Endothermic | Calcium Gluconate[10] |

Detailed Experimental Protocols

The following are detailed, proposed methodologies for the thermal analysis of this compound.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Experimental Parameters:

-

Sample Preparation: A small sample (5-10 mg) of finely ground this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen gas at a constant flow rate of 50 mL/min to prevent oxidative decomposition.[13]

-

Temperature Program:

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of decomposition stages and the percentage of mass loss at each stage.

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Experimental Parameters:

-

Sample Preparation: A small sample (3-5 mg) of finely ground this compound is hermetically sealed in an aluminum pan.[14] A pinhole may be made in the lid to allow for the escape of any evolved gases.

-

Atmosphere: High-purity nitrogen gas at a constant flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C to focus on organic transitions) at a heating rate of 10°C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of endothermic and exothermic transitions.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationships in the predicted thermal degradation of this compound.

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Caption: Logical flow of the predicted thermal degradation pathway of this compound.

Conclusion

While direct experimental data on the thermal degradation of this compound is currently lacking, a predictive profile can be constructed based on the known behavior of its constituent parts and analogous chemical structures. It is anticipated that this compound will undergo a multi-step degradation process involving dehydration, decomposition of the fructose moiety, char formation potentially stabilized by the borate network, and finally, the formation of a stable inorganic residue of calcium oxide and calcium borates at high temperatures. The experimental protocols and predictive data presented in this guide offer a robust starting point for researchers to empirically determine the precise thermal degradation profile of this compound.

References

- 1. akjournals.com [akjournals.com]

- 2. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mt.com [mt.com]

- 16. Thermogravimetry: Monitoring Mass Changes in Food Analysis • Food Safety Institute [foodsafety.institute]

Unveiling Calcium Fructoborate: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium fructoborate, a naturally occurring sugar-borate ester, has garnered significant attention in the scientific community for its potential health benefits, particularly in the realms of joint and bone health, and its notable anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and natural sources of this compound. It details the experimental protocols for its synthesis and analysis in natural matrices and presents quantitative data on its prevalence in various foodstuffs. Furthermore, this guide elucidates the molecular signaling pathways through which this compound exerts its biological effects, offering a comprehensive resource for researchers and professionals in drug development and nutritional science.

Discovery and Historical Context

The recognition of this compound as a distinct and bioactive compound is a relatively recent development, emerging in the late 20th century. However, the use of boron-containing substances for health purposes has a much longer history, with traditional medicine utilizing boron-rich mineral waters and soils for their purported therapeutic properties.

The pivotal moment in the modern understanding of this compound was the work of Dr. Dusan Miljkovic, who was instrumental in its chemical synthesis. A key patent by Miljkovic outlines a method for producing a "nature-identical" form of this compound, which has since been commercialized under trade names such as FruiteX-B®.[1][2] This synthetic compound is structurally and chemically identical to the this compound found in plants.

The timeline below illustrates the key milestones in the journey of understanding and utilizing this compound.

Natural Sources of this compound

This compound is a natural constituent of a wide variety of plant-based foods.[1][3][4] It is a sugar-borate ester, meaning it is a complex of boron, fructose, and calcium.[4] This form is considered to be more bioavailable than inorganic boron sources.[4] The concentration of this compound can vary depending on the plant species, growing conditions, and ripeness.

The following table summarizes the available quantitative data on the content of this compound and total boron in various natural sources. It is important to note that much of the available data is for total boron content, of which fructoborate esters are a significant component.

| Food Source | Form Analyzed | Concentration | Reference |

| Fruits | |||

| Apricot (freeze-dried) | Fructoborate | 16.2 ± 0.6 mg/g | [5] |

| Raisins | Fructoborate | 79.3 ± 8.8 mg/g | [5] |

| Avocado | Total Boron | 1.43 mg/100g | [6] |

| Red Grapes | Total Boron | 0.53 mg/100g | [6] |

| Apple | Total Boron | 0.38 mg/100g | [6] |

| Pear | Total Boron | 0.28 mg/100g | [6] |

| Vegetables | |||

| Red Kidney Beans | Total Boron | 0.59 mg/100g | [6] |

| Lentils | Total Boron | 0.74 mg/100g | [6] |

| Nuts & Legumes | |||

| Peanuts | Total Boron | 1.76 mg/100g | [6] |

| Almonds | Total Boron | 2.82 mg/100g | [6] |

| Other | |||

| Red Wine | Total Boron | 0.29 mg/100g | [6] |

Experimental Protocols

Synthesis of "Nature-Identical" this compound

The synthesis of this compound, as described in the patent by Miljkovic, provides a reliable method for producing a compound identical to that found in nature.[2][7]

Materials:

-

D-Fructose

-

Boric Acid

-

Calcium Carbonate

-

Distilled Water

-

Acetone

Procedure:

-

Dissolve 2.16 g of D-fructose in 4 ml of distilled water at room temperature.

-

Add 0.372 g of boric acid to the fructose solution and stir until dissolved.

-

Slowly add 0.246 g of calcium carbonate in small portions to the solution. Effervescence (evolution of carbon dioxide) will occur.

-

Once the carbon dioxide evolution has ceased, add 20 ml of acetone to the reaction mixture. A colorless oil will separate at the bottom of the reaction vessel.

-

Separate the two layers using a separatory funnel.

-

Treat the lower layer (crude fructoborate complex) again with 20 ml of acetone.

-

Allow the mixture to stand at room temperature for one hour. Triturate with a glass rod to induce crystallization. The oil will slowly solidify into a white crystalline solid.

-

Filter the solid using a Buchner funnel, wash with additional acetone, and air dry.

-

Further dry the solid in a vacuum oven at room temperature to obtain pure this compound.

References

- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5962049A - Boron carbohydrate complexes and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. globalcalcium.com [globalcalcium.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. The Fructoborates: Part of a Family of Naturally Occurring Sugar–Borate Complexes—Biochemistry, Physiology, and Impact on Human Health: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Delving into the Dawn of Bioactivity: Early Studies on Sugar-Borate Esters

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The exploration of the biological activities of sugar-borate esters, a unique class of organoboron compounds, has its roots in early research that hinted at their potential as modulators of physiological processes. While contemporary research has expanded significantly on boron-containing compounds in medicine, a look back at the foundational studies provides crucial insights into the initial understanding of the bioactivity of these fascinating molecules. This technical guide synthesizes information from early scientific literature, focusing on the initial discoveries of their antimicrobial, antiviral, and enzyme-inhibitory properties.

Antimicrobial Properties: An Early Glimpse into Boron's Biocidal Potential

Early investigations into the antimicrobial effects of boron compounds laid the groundwork for understanding the potential of their organic derivatives. While specific studies on well-defined sugar-borate esters are scarce in early literature, the general antimicrobial properties of boric acid and borate salts were recognized. It was understood that these compounds could inhibit the growth of various microorganisms.

The prevailing hypothesis from this era was that the antimicrobial action of borates was linked to their ability to complex with polyols, particularly those present in microbial cell walls and essential metabolic pathways. This interaction was thought to disrupt cellular processes, leading to growth inhibition or cell death.

Key Experimental Approaches from Early Studies:

-

Minimum Inhibitory Concentration (MIC) Assays: A standard method to assess antimicrobial activity, early researchers would have prepared serial dilutions of the test compounds (in this case, rudimentary sugar-borate mixtures) in liquid or solid growth media. These media were then inoculated with specific bacterial or fungal strains. The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth after a defined incubation period.

-

Agar Diffusion Method: In this technique, a solid agar medium is uniformly seeded with a test microorganism. Paper discs impregnated with the test compound are then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the disc where microbial growth is prevented. The diameter of this zone provides a qualitative measure of the antimicrobial activity.

It is important to note that much of the early work likely involved less-defined mixtures of sugar-borate esters, often formed in situ by combining boric acid with various sugars.

Enzyme Inhibition: A Focus on Glycosidases

One of the more specific areas of early investigation into the biological activity of sugar-borate esters was their ability to inhibit enzymes, particularly glycosidases. This line of inquiry was a logical extension of the known affinity of borates for the diol groups present in carbohydrates, which are the substrates for these enzymes.

The formation of a stable, reversible covalent bond between the borate moiety and the sugar substrate or the enzyme's active site was proposed as the primary mechanism of inhibition. This interaction could either prevent the substrate from binding to the enzyme or interfere with the catalytic process itself.

Experimental Protocols for Early Enzyme Inhibition Studies:

-

Enzyme Kinetics Assays: Researchers would have used spectrophotometric or colorimetric methods to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the sugar-borate ester inhibitor.

-

Substrate: A suitable substrate for the target glycosidase (e.g., p-nitrophenyl glycosides) that produces a colored product upon cleavage.

-

Enzyme: A purified or partially purified preparation of the glycosidase.

-

Inhibitor: The sugar-borate ester at varying concentrations.

-

Procedure: The reaction would be initiated by adding the enzyme to a solution containing the substrate and the inhibitor. The rate of product formation would be monitored over time by measuring the change in absorbance at a specific wavelength.

-

Data Analysis: From the reaction rates at different inhibitor concentrations, key parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) could be determined. Early graphical methods, such as Lineweaver-Burk plots, would have been used to analyze the mode of inhibition (e.g., competitive, non-competitive).

-

dot

Caption: Experimental workflow for determining the IC50 value of a sugar-borate ester against a target enzyme.

Early Insights into Antiviral Activity

The investigation of the antiviral properties of sugar-borate esters in early studies is less documented than their antimicrobial or enzyme-inhibitory effects. However, the conceptual framework for such activity would have been based on the understanding of viral replication, which often involves glycosylated proteins on the viral envelope and host cell surface.

The proposed mechanism of action centered on the ability of sugar-borate esters to interact with these glycoproteins, thereby interfering with crucial steps in the viral life cycle, such as attachment to the host cell or entry.

Hypothetical Experimental Approach for Early Antiviral Screening:

-

Plaque Reduction Assay: This classic virology technique would have been a likely method for assessing antiviral activity.

-

Cell Culture: A monolayer of susceptible host cells would be grown in a petri dish.

-

Virus Inoculation: The cell monolayer would be infected with a known amount of the virus.

-

Treatment: After a brief adsorption period, the cell monolayer would be overlaid with a semi-solid medium (e.g., agar) containing different concentrations of the sugar-borate ester.

-

Incubation: The plates would be incubated for several days to allow the virus to replicate and form localized areas of cell death, known as plaques.

-

Analysis: The number and size of the plaques in the treated cultures would be compared to those in untreated control cultures. A reduction in the number of plaques would indicate antiviral activity.

-

dot

Caption: Logical workflow of a plaque reduction assay to screen for antiviral activity.

Summary and Future Perspectives

The early explorations into the biological activity of sugar-borate esters, though often qualitative and employing less-defined chemical entities, provided the crucial first steps in recognizing their potential. These foundational studies established the concepts of their antimicrobial, enzyme-inhibitory, and potential antiviral activities, all stemming from the unique chemistry of the borate-diol interaction. While quantitative data from this era is sparse and requires careful interpretation, the conceptual frameworks and experimental approaches laid the groundwork for the more sophisticated and targeted research on boron-containing pharmaceuticals that is being conducted today. This historical perspective is invaluable for modern researchers, offering a lens through which to appreciate the evolution of this exciting field of drug discovery.

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Calcium Fructoborate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium fructoborate is a complex of calcium, fructose, and boron found in plants and commercially synthesized for use in dietary supplements.[1][2][3] Its characterization is crucial for quality control, stability testing, and understanding its biological activity. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound, ensuring its identity, purity, and strength. The molecular formula for this compound has been identified as Ca[(C6H10O6)2B]2·4H2O.[3][4][5]

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation, identification, and quantification of this compound and related substances like free borate and fructose.[2][6] Both liquid-state and solid-state NMR are utilized.[2][6]

Application:

-

Structural elucidation and confirmation of the fructoborate complex.

-

Identification and quantification of the mono- and di-ester forms of the complex.[2][7]

-

Stability testing of the complex under various conditions.[2][6]

Experimental Protocol: Quantitative ¹¹B and ¹³C NMR [2][6]

-

Sample Preparation:

-

¹¹B NMR Acquisition (for quantification of fructoborate complex and free borate):

-

¹³C NMR Acquisition (for quantification of free fructose and characterization of the complex):

-

Spectrometer: Utilize a standard NMR spectrometer.

-

Liquid-State ¹³C NMR:

-

Acquire spectra to identify and quantify free fructose. A 3-7 ppm downfield shift of the fructose resonances is observed for the carbons coordinated to borate.[6]

-

-

Solid-State ¹³C CP-MAS NMR:

-

Contact Time: 1 ms (variable amplitude).

-

Relaxation Delay: 8 seconds.

-

Acquisition Time: 25.6 ms.

-

Spectral Width: 40 kHz.

-

Number of Scans: 4096.[6]

-

-

-

Data Analysis:

-

Integrate the areas of the relevant peaks in the ¹¹B and ¹³C NMR spectra.

-

Calculate the molar ratios of the fructoborate complex, free borate, and free fructose based on the integrated peak areas and sample weight.[6]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopy techniques used to identify functional groups and confirm the molecular structure of this compound by comparing its spectrum to that of its precursors (fructose, boric acid, calcium carbonate).[3][10][11]

Application:

-

Confirmation of the formation of the this compound complex.

-

Identification of characteristic vibrational bands.

-

Comparison with precursor materials to ensure reaction completion.

Experimental Protocol: FTIR and Raman Spectroscopy [3][12]

-

FTIR Spectroscopy:

-

Instrument: PerkinElmer Spectrum 100 spectrometer (or equivalent).[3][12]

-

Accessory: Universal Attenuated Total Reflection (UATR).[12]

-

Resolution: 4 cm⁻¹.[12]

-

Procedure: Place the sample directly on the UATR crystal and collect the spectrum. The vibrational bands of fructose are present in the this compound spectrum, but with diminished intensity due to new interactions in the complex molecule.[3]

-

-

Raman Spectroscopy:

Data Presentation: Characteristic Vibrational Bands

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | ~3400 | O-H stretching (water of crystallization) | [1] |

| FTIR | 1200 - 1770 | C-O, C-C stretching, O-H bending | [1] |

| FTIR | 600 - 1050 | C-O, C-C stretching, B-O stretching | [1] |

| Raman | 3314 | B-O bond | [3][12] |

| Raman | 1471 - 1602 | B-O bond | [3][12] |

| Raman | 851, 627 | Crystallization water | [3][12] |

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound and potential impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simple, rapid, and precise method for the simultaneous identification and quantification of boric acid and this compound in bulk materials and dietary supplements.[13][14]

Application:

-

Simultaneous quantification of boric acid and this compound.[13]

-

Quality control of dietary supplements.[15]

Experimental Protocol: HPTLC-Densitometry [13][14]

-

Stationary Phase: HPTLC silica gel G 60 F₂₅₄ precoated glass plates.[13][15]

-

Sample and Standard Preparation:

-

Prepare standard solutions of boric acid and this compound in water.

-

Extract samples of dietary supplements with water.

-

-

Development: Develop the plate in a suitable chamber until the mobile phase front has migrated a sufficient distance.

-

Detection:

-

Quantification: Use a densitometer to scan the plate and quantify the separated compounds based on the peak areas. The Rբ values are approximately 0.83 for boric acid and 0.59 for this compound.[13][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the identification and quantification of the fructoborate complex in various matrices, including food products.[16][17]

Application:

-

Identification and quantification of the fructoborate di-ester complex.[16][17]

-

Analysis of this compound in complex matrices like food and dietary supplements.

Experimental Protocol: LC-MS [16][17]

-

Chromatography System: Ultra High-Performance Liquid Chromatography (UHPLC) system.

-

Column: Thermo Acclaim™ HILIC-10 (150mm x 2.1 mm, 3 µm particle size).[16]

-

Mobile Phase: Isocratic elution with 90% acetonitrile / 10% 0.1M ammonium acetate.[16]

-

Flow Rate: Not specified, optimize for best separation.

-

Injection Volume: 2 µL.[16]

-

Total Run Time: 12 minutes.[16]

-

Mass Spectrometry System: Q Exactive Orbitrap mass spectrometer (or equivalent).[16][17]

-

Ionization Source: Heated Electrospray Ionization (HESI) in negative mode.[16][18]

-

Detection:

-

Quantification: Create a calibration curve using standard solutions of this compound.[16]

Other Analytical Techniques

Thermal Analysis (TGA/DTA)

Thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of this compound.[1][19][20]

Application:

-

Determination of water of hydration.

-

Analysis of thermal decomposition stages.

-

Confirmation of the molecular formula.[5]

Experimental Protocol: TGA/DTA [20]

-

Instrument: Shimadzu TG-50 and DTA-50 (or equivalent).[20]

-

Sample Size: 10-20 mg.[20]

-

Crucible: Platinum.[20]

-

Atmosphere: Oxygen flow at 50 mL/min.[20]

-

Heating Rate: 5 °C/min.[20]

-

Temperature Range: Ambient to >800 °C.

-

DTA Standard: Al₂O₃.[20]

Data Presentation: Thermal Decomposition Stages

| Temperature Range (°C) | Mass Loss | Process | Reference |

| Up to ~152 | ~8-12% | Loss of hydration water (endothermic) | [1][19][20] |

| 152 - 850 | ~75% | Decomposition of the anhydrous complex (exothermic stages) | [1][5][20] |

| >850 | - | Final residue: CaB₂O₄ | [19][20] |

X-ray Diffraction (XRD)

XRD is used to investigate the crystalline structure of materials. For this compound, it is used to assess its degree of crystallinity.

Application:

Experimental Protocol: X-ray Diffraction

-

Instrument: A standard X-ray diffractometer.

-

Radiation: Typically Cu Kα radiation.

-

Scan Range (2θ): 3° to 50°.[5]

-

Procedure: Place the powdered sample on a sample holder and perform the scan. The resulting diffraction pattern for commercial this compound typically shows broad peaks, indicating a highly amorphous nature.[10][21]

Visualizations

Experimental Workflow: General Characterization

Caption: General workflow for the characterization of this compound.

Logical Relationship: Analytical Techniques and Information

Caption: Relationship between techniques and the information obtained.

References

- 1. researchgate.net [researchgate.net]

- 2. Multinuclear NMR of this compound Complex – Structure, Stability, and Quantitation in the Presence of Other Ingredients, Excipients or Adulterants | Edwards | Journal of Food Research | CCSE [ccsenet.org]

- 3. cis01.central.ucv.ro [cis01.central.ucv.ro]

- 4. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Multinuclear liquid and solid-state NMR of Fructoborate complex | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Identification and Quantification of Fructoborate Ester Complex Using Liquid Chromatography Coupled with Q Exactive Orbitrap Mass Spectrometry | Xia | Journal of Food Research | CCSE [ccsenet.org]

- 18. researchgate.net [researchgate.net]

- 19. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 20. scielo.br [scielo.br]

- 21. scribd.com [scribd.com]

Application Note: Quantification of Calcium Fructoborate in Dietary Supplements by HPLC-MS/MS

Abstract